molecular formula C12H17BrN2O3S B1451215 2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide CAS No. 100248-45-1

2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide

Cat. No. B1451215
M. Wt: 349.25 g/mol
InChI Key: WBCGFAZQLDQWJO-UHFFFAOYSA-N
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Description

2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide is a chemical compound that belongs to the family of sulfonamides. It is a white to off-white solid that is used for various scientific applications. The molecular weight of this compound is 349.24 and the molecular formula is C12H17BrN2O3S .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

1. Alzheimer’s Disease Treatment

  • Summary of Application : This compound has been used in the synthesis of thiazole-bearing sulfonamide analogs, which have shown promise as potent anti-Alzheimer’s agents .
  • Methods of Application : The compound was synthesized and characterized using suitable techniques. The density functional theory (DFT) computational approach, as well as in-silico molecular modeling, were employed to assess the electronic properties and anti-Alzheimer’s potency of the analogs .
  • Results or Outcomes : The research project reported the synthesis and biological activities of some new thiazole-bearing sulfonamide analogs as potent anti-Alzheimer’s agents .

2. Antibacterial Activity

  • Summary of Application : The compound has been used in the synthesis of a complex with antibacterial activity .
  • Methods of Application : The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
  • Results or Outcomes : The complex was examined for antibacterial activity. The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .

3. Synthesis of Phenoxy Acetamide Derivatives

  • Summary of Application : This compound has been used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as potential therapeutic candidates .
  • Methods of Application : The compound was synthesized using various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
  • Results or Outcomes : The research provided complete information regarding pharmacologically interesting compounds of widely different composition .

4. Synthesis of Fluorescent ATRP Initiator

  • Summary of Application : This compound has been used in the synthesis of a new fluorescent ATRP initiator .
  • Methods of Application : The compound was synthesized by acylation of an amino-group with 2-bromopropionyl bromide .
  • Results or Outcomes : The research described the synthesis, characterization with NMR, FTeIR spectroscopy, and high-resolution mass spectrometry, crystal structure determination, and evaluation of the new fluorescent ATRP initiator .

5. Proteomics Research

  • Summary of Application : This compound is used in proteomics research .
  • Methods of Application : The compound is synthesized and used in various experimental procedures related to proteomics .
  • Results or Outcomes : The outcomes of the research are dependent on the specific experiments conducted .

6. Synthesis of Fluorescent ATRP Initiator

  • Summary of Application : This compound has been used in the synthesis of a new fluorescent Atom Transfer Radical Polymerization (ATRP) initiator .
  • Methods of Application : The compound was synthesized by acylation of an amino-group with 2-bromopropionyl bromide .
  • Results or Outcomes : The research described the synthesis, characterization with NMR, FTeIR spectroscopy and high-resolution mass spectrometry, crystal structure determination, and evaluation of the new fluorescent ATRP initiator .

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide .

properties

IUPAC Name

2-bromo-N-[4-(diethylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S/c1-3-15(4-2)19(17,18)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCGFAZQLDQWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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